molecular formula C18H20ClN3O2 B268971 N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Katalognummer B268971
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: WMAXCSDJWCUQRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets, including VEGFR, PDGFR, and c-Kit. In

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been studied for its potential applications in other diseases, such as psoriasis and rheumatoid arthritis.

Wirkmechanismus

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 inhibits multiple signaling pathways that are involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR and PDGFR pathways, which are involved in angiogenesis. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits c-Kit, which is involved in the growth and survival of certain types of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of multiple proteins involved in cell proliferation and angiogenesis, including ERK, AKT, and STAT3. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is that it has been extensively studied and has a well-established mechanism of action. It is also available commercially, making it easy to obtain for lab experiments. However, one limitation is that it has been found to have off-target effects, inhibiting other kinases in addition to its intended targets. This can complicate the interpretation of experimental results and make it difficult to determine the specific effects of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006.

Zukünftige Richtungen

There are several future directions for research on N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. It has been shown to have synergistic effects when combined with other drugs, such as sorafenib and erlotinib. Another area of interest is the development of new formulations of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 that can improve its pharmacokinetics and increase its efficacy. Finally, there is ongoing research into the use of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
In conclusion, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It has a well-established mechanism of action and has been shown to have anti-angiogenic effects and induce apoptosis in cancer cells. While it has some limitations, such as off-target effects, it remains a promising compound for future research and development.

Synthesemethoden

The synthesis of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 involves the reaction of 4-chloroaniline with sec-butyl isocyanate to form N-(sec-butyl)-4-chloroaniline. This intermediate is then reacted with 3-amino-N-(2,6-dimethylphenyl)benzamide to yield N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. The synthesis has been optimized to produce high yields of pure product.

Eigenschaften

Produktname

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Molekularformel

C18H20ClN3O2

Molekulargewicht

345.8 g/mol

IUPAC-Name

N-butan-2-yl-3-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)13-5-4-6-16(11-13)22-18(24)21-15-9-7-14(19)8-10-15/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

WMAXCSDJWCUQRQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.